Increased Lipophilicity (LogP) Relative to Unsubstituted 1-(Aminomethyl)cyclohexanol
The 4-methyl substitution on 1-(aminomethyl)-4-methylcyclohexan-1-ol significantly elevates its computed lipophilicity compared to the unsubstituted parent 1-(aminomethyl)cyclohexanol (CAS 4000-72-0). This difference has direct implications for passive membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 1.58660 (predicted) |
| Comparator Or Baseline | 1-(Aminomethyl)cyclohexanol: 0.114 (predicted) |
| Quantified Difference | Approximately 1.47 logP units higher (~30-fold increase in predicted partition coefficient) |
| Conditions | Predicted values from computational models (ChemSrc and BenchChem databases) |
Why This Matters
Procurement decisions in medicinal chemistry programs may prioritize this compound when higher logP is required for central nervous system (CNS) penetration or to match the lipophilic profile of a target binding pocket.
- [1] ChemSrc. 37022-22-3: 1-(Aminomethyl)-4-methylcyclohexan-1-ol. Predicted LogP: 1.58660. View Source
